N-biphenyl-2-ylalaninamide
Overview
Description
N-biphenyl-2-ylalaninamide is a compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-biphenyl-2-ylalaninamide typically involves the reaction of 2-biphenylamine with alanine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the biphenylamine and alanine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-biphenyl-2-ylalaninamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~).
Major Products Formed:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenylamines.
Substitution: Nitro-biphenyl or halogenated biphenyl derivatives.
Scientific Research Applications
N-biphenyl-2-ylalaninamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-biphenyl-2-ylalaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to integrin receptors, modulating their activity and influencing cell adhesion and migration.
Pathways Involved: It can affect signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
N-benzoyl-l-biphenylalanine: Another biphenyl derivative with similar structural features but different functional groups.
Biphenylalanine: A simpler analog without the alaninamide moiety.
Uniqueness: N-biphenyl-2-ylalaninamide is unique due to its specific combination of a biphenyl group and an alaninamide moiety, which imparts distinct chemical and biological properties. Its ability to modulate integrin receptors and influence signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-N-(2-phenylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(16)15(18)17-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDNEQGQOTXTEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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